3-Methoxy-1-nitrosopyrrolidine
Overview
Description
3-Methoxy-1-nitrosopyrrolidine is a chemical compound with the molecular formula C5H10N2O2. It is a nitrosamine derivative, characterized by the presence of a nitroso group (-NO) attached to a pyrrolidine ring substituted with a methoxy group (-OCH3).
Mechanism of Action
Target of Action
Nitrosamines, a class of compounds to which 3-methoxy-1-nitrosopyrrolidine belongs, are known to interact with various biological macromolecules, including proteins and dna .
Mode of Action
Nitrosamines, in general, are known to cause DNA alkylation, leading to mutations and cell damage
Biochemical Pathways
Nitrosamines can influence various cellular processes, including DNA replication and protein synthesis, by causing DNA damage . More research is required to identify the specific pathways impacted by this compound.
Result of Action
Nitrosamines are known to cause dna damage, which can lead to mutations and cell death . The specific effects of this compound on cells and molecules need further investigation.
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the activity of nitrosamines
Biochemical Analysis
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Related compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins and has effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-nitrosopyrrolidine typically involves the nitrosation of 3-methoxypyrrolidine. This can be achieved by reacting 3-methoxypyrrolidine with nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction is usually carried out at low temperatures to control the formation of the nitroso compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-nitrosopyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Nitro derivatives of pyrrolidine.
Reduction: Amino derivatives of pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxy-1-nitrosopyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including mutagenic and carcinogenic properties.
Medicine: Investigated for its effects on biological systems and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
1-Nitrosopyrrolidine: Lacks the methoxy group, making it less sterically hindered.
N-Nitrosodiethanolamine: Contains two ethanolamine groups, making it more hydrophilic.
N-Nitrosopiperidine: Contains a piperidine ring instead of a pyrrolidine ring, affecting its reactivity and biological activity
Uniqueness
3-Methoxy-1-nitrosopyrrolidine is unique due to the presence of both a methoxy group and a nitroso group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-methoxy-1-nitrosopyrrolidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-9-5-2-3-7(4-5)6-8/h5H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTADEWDVQTMHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)N=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504993 | |
Record name | 3-Methoxy-1-nitrosopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61467-70-7 | |
Record name | 3-Methoxy-1-nitrosopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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